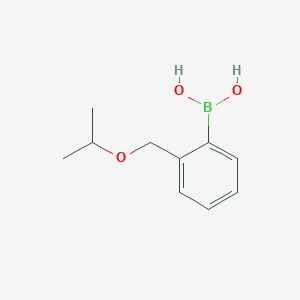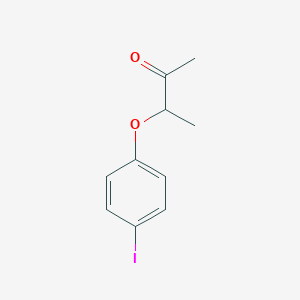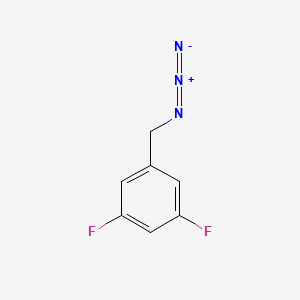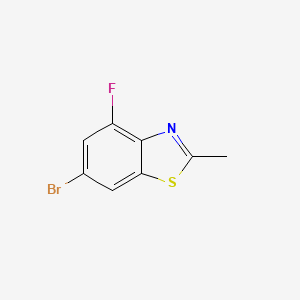
2-(Isopropoxymethyl)phenylboronic acid
Vue d'ensemble
Description
“2-(Isopropoxymethyl)phenylboronic acid” is a boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .
Chemical Reactions Analysis
Boronic acids, including “2-(Isopropoxymethyl)phenylboronic acid”, are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Applications De Recherche Scientifique
Reversible Complex Formation for Biomolecule Detection and Separation
Phenylboronic acids form reversible complexes with polyol compounds such as saccharides, glycolipids, glycoproteins, and nucleotides. This property is extensively utilized for the recognition, separation, and detection of these biomolecules. Their application spans across self-regulated insulin delivery, tissue engineering, separation, and sensor systems, highlighting their potential in developing advanced diagnostic and therapeutic tools (Chu Liang-yin, 2006).
Catalysis in Organic Synthesis
Phenylboronic acids serve as catalysts in organic reactions, such as the dehydrative amidation between carboxylic acids and amines, facilitated by derivatives like 2,4-bis(trifluoromethyl)phenylboronic acid. This catalytic activity enables the synthesis of complex molecules, including peptides, under mild conditions, thereby expanding the toolkit available for chemical synthesis (Ke Wang, Yanhui Lu, K. Ishihara, 2018).
Polymeric Nanomaterials for Biomedical Applications
The formation of reversible complexes with polyols also underpins the development of phenylboronic acid-decorated polymeric nanomaterials. These materials have been exploited for diagnostic and therapeutic applications, such as drug delivery systems and biosensors. The interaction with glucose and sialic acid exemplifies their utility in creating responsive systems for controlled drug release or biomarker detection (Tianyu Lan, Qianqian Guo, 2019).
Solid-State Chemistry for Protective Syntheses
In solid-state chemistry, phenylboronic acid reacts quantitatively with diamines, anthranilic acid, diols, and polyols to form cyclic phenylboronic amides or esters without the need for catalysts or auxiliaries. This approach offers a waste-free and facile method for the protection of sensitive compounds, which is crucial for developing sustainable chemical processes (G. Kaupp, M. Naimi-Jamal, V. Stepanenko, 2003).
Orientations Futures
Boronic acid-based compounds, including “2-(Isopropoxymethyl)phenylboronic acid”, have been increasingly utilized in diverse areas of research, including chemical biology, medicinal chemistry, biomedical devices, and material chemistry . Their unique properties and interactions offer promising potential for future explorations.
Propriétés
IUPAC Name |
[2-(propan-2-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-8(2)14-7-9-5-3-4-6-10(9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSILTNJCMPDLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropoxymethyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)




amine](/img/structure/B1443346.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)

